

3-(Dimethylamino)-2-methylpropanoic Acid: Comprehensive Physicochemical Profiling, Synthesis, and API Applications

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Compound of Interest

Compound Name:	3-(Dimethylamino)-2-methylpropanoic acid
CAS No.:	2523-01-5
Cat. No.:	B3119611

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Executive Summary

In modern drug discovery and pharmaceutical manufacturing, non-canonical amino acids serve as critical structural motifs for enhancing the pharmacokinetic properties of active pharmaceutical ingredients (APIs). **3-(Dimethylamino)-2-methylpropanoic acid** is a highly versatile

-amino acid derivative characterized by a titratable tertiary amine and a carboxylic acid functional group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, scalable synthetic methodologies, self-validating analytical protocols, and downstream applications in peptidomimetics and lipid nanoparticle (LNP) formulation.

Physicochemical Profiling & Structural Analysis

Understanding the distinct physical states of **3-(dimethylamino)-2-methylpropanoic acid** is crucial for formulation and synthetic planning. In its free base form, the molecule exists as a zwitterion, making it highly polar and hygroscopic. To ensure precise stoichiometric handling

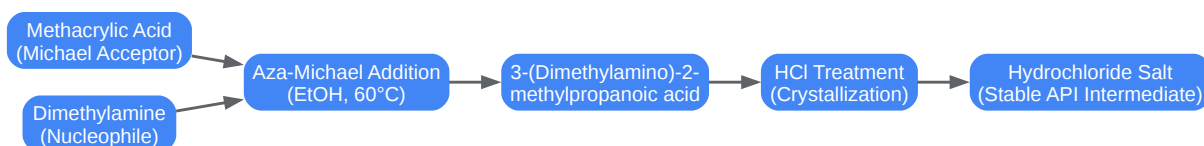
and long-term shelf stability, it is predominantly synthesized, stored, and commercialized as a hydrochloride salt[1].

The quantitative structural and physicochemical data are summarized in the table below:

Property	Free Base	Hydrochloride Salt
Molecular Formula	C ₆ H ₁₃ NO ₂ [2]	C ₆ H ₁₄ ClNO ₂ [1]
Molecular Weight	131.17 g/mol [2]	167.63 g/mol [1]
CAS Registry Number	2523-01-5[3]	70794-78-4[4]
PubChem CID	N/A	329776798[1]
SMILES	CC(CN(C)C)C(O)=O[2]	Cl.CC(CN(C)C)C(O)=O[5]
InChIKey	N/A	BQDUMPKPMGFSC-UHFFFAOYSA-N[5]

Synthetic Methodologies & Scale-Up Protocols

The most atom-economical and scalable route to synthesize **3-(dimethylamino)-2-methylpropanoic acid** is via the aza-Michael addition of dimethylamine to methacrylic acid.



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Figure 1: Synthetic workflow for **3-(dimethylamino)-2-methylpropanoic acid** via aza-Michael addition.

Step-by-Step Protocol & Mechanistic Causality

- **Step 1: Reagent Preparation & Solvent Selection** Charge a dry reactor with methacrylic acid (1.0 eq) dissolved in absolute ethanol. Causality: Ethanol is selected as a protic solvent because it hydrogen-bonds with the carbonyl oxygen of the methacrylic acid, increasing the electrophilicity of the β -carbon and stabilizing the polar transition state of the conjugate addition.
- **Step 2: Nucleophilic Addition** Add dimethylamine (1.2 eq, 33% solution in EtOH) dropwise at 0°C. Once the exothermic acid-base neutralization concludes, heat the reaction to 60°C for 12–16 hours. Causality: The initial reaction is the rapid, reversible formation of the dimethylammonium methacrylate salt. Mild heating is required to overcome the activation energy barrier, driving the thermodynamically favored, but kinetically slower, carbon-nitrogen bond formation.
- **Step 3: In-Process Quality Control (Self-Validating Step) Validation:** Standard Thin Layer Chromatography (TLC) is insufficient due to the lack of a UV chromophore. Instead, withdraw a 50 μ L aliquot, evaporate, and analyze via $^1\text{H-NMR}$ (D_2O). The reaction is validated as complete only when the vinylic protons of methacrylic acid (5.7 and 6.1 ppm) are fully consumed.
- **Step 4: Salt Formation & Isolation** Concentrate the mixture under reduced pressure. Dissolve the crude zwitterion in minimal isopropanol and add 2.0 M HCl in diethyl ether (1.1 eq) dropwise at 0°C. Causality: The free base is a hygroscopic syrup. Conversion to the hydrochloride salt (CAS: 70794-78-4)^[4] forces the precipitation of a crystalline solid, preventing moisture degradation and enabling highly accurate stoichiometric weighing for downstream pharmaceutical manufacturing^[6]. Filter and dry under high vacuum to yield the final product^[5].

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized API intermediate, the following self-validating analytical suite must be employed:

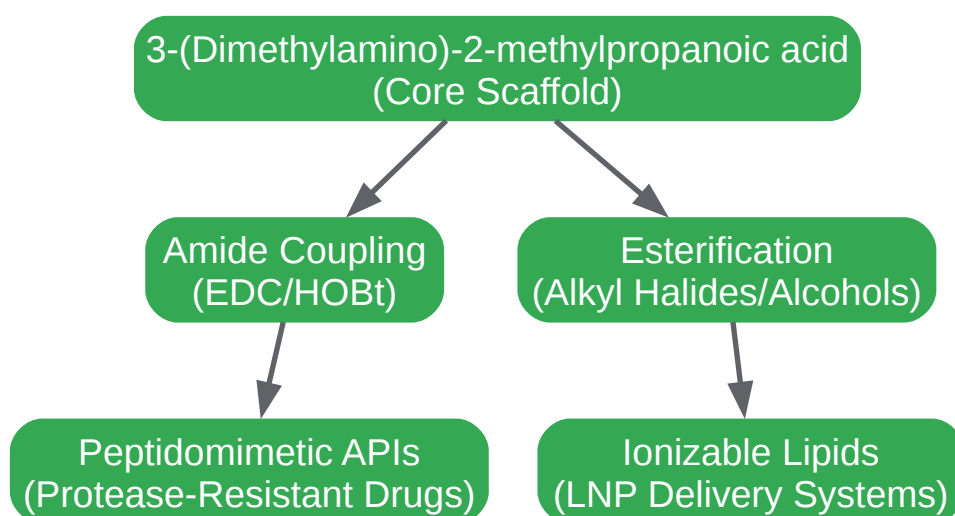
- Nuclear Magnetic Resonance (NMR):
 - $^1\text{H-NMR}$ (400 MHz, D_2O): Expect signals at

3.30 (dd, 1H, N-CH₂), 3.15 (dd, 1H, N-CH₂), 2.95 (m, 1H, CH-CH₃), 2.85 (s, 6H, N(CH₃)₂), and 1.25 (d, 3H, CH-CH₃). The diastereotopic nature of the N-CH₂ protons confirms the presence of the adjacent chiral center.

- Mass Spectrometry (LC-MS):
 - Using Electrospray Ionization in positive mode (ESI+), the spectrum must exhibit the pseudo-molecular ion peak at m/z 132.1.
- High-Performance Liquid Chromatography (HPLC):
 - Causality for Detector Selection: Because **3-(dimethylamino)-2-methylpropanoic acid** lacks an aromatic ring, standard UV detection at 254 nm will result in false-negative purity readings. A self-validating HPLC protocol must utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Furthermore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is required, as standard C18 columns will fail to retain this highly polar salt.

Applications in Drug Development

As a specialized API intermediate[6], this compound provides a unique structural scaffold for two primary areas of modern therapeutics:



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Figure 2: Downstream functionalization pathways for **3-(dimethylamino)-2-methylpropanoic acid**.

- Peptidomimetic API Design: Canonical

-amino acids are rapidly cleaved by endogenous proteases. Incorporating a -amino acid like **3-(dimethylamino)-2-methylpropanoic acid** into a peptide backbone induces steric hindrance, granting the resulting peptidomimetic extreme resistance to enzymatic degradation. The dimethylamino group also acts as a solubility-enhancing moiety.
- Ionizable Lipids for mRNA Delivery: The dimethylamino headgroup is the functional hallmark of ionizable lipids used in Lipid Nanoparticle (LNP) formulations (e.g., DLin-MC3-DMA). By esterifying the carboxylic acid of this intermediate with long-chain aliphatic alcohols, researchers can synthesize novel ionizable lipids with fine-tuned pKa values, optimizing endosomal escape and mRNA transfection efficiency.

References

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